

"discovery and history of Tetrahydrofuran-2-carboxamide"

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An In-depth Technical Guide to **Tetrahydrofuran-2-carboxamide**: From Discovery to a Cornerstone of Modern Pharmaceuticals

Abstract

Tetrahydrofuran-2-carboxamide and its chiral derivatives represent a class of heterocyclic compounds that have transitioned from academic curiosities to indispensable building blocks in the pharmaceutical industry. The saturated furan ring system, combined with a reactive carboxamide group, provides a unique structural scaffold that is now integral to several marketed drugs. This guide provides a comprehensive overview of the historical development, synthetic evolution, and critical applications of **Tetrahydrofuran-2-carboxamide**, with a particular focus on the stereochemically pure enantiomers that are vital for therapeutic efficacy. We will explore the progression from early synthetic efforts to modern, highly efficient stereoselective methodologies and detail its role as a key intermediate in the synthesis of significant antiviral and antibiotic agents.

The Genesis: Discovery and Early Synthetic Approaches

The history of **Tetrahydrofuran-2-carboxamide** is intrinsically linked to its precursor, Tetrahydrofuran-2-carboxylic acid. While a singular "discovery" of the amide is not prominently documented, its existence is a logical extension of the chemistry of its parent acid. Early synthetic work focused on the creation and manipulation of the tetrahydrofuran ring, a common

motif in natural products.[1] The preparation of the core tetrahydrofuran structure was explored through various means, including the catalytic reduction of furan.[2]

Initial syntheses of the amide would have followed classical organic chemistry principles: the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride or an ester, followed by amidation with ammonia. These early methods, while foundational, often suffered from moderate yields, harsh reaction conditions, and, most critically, a complete lack of stereocontrol, producing a racemic mixture of (R) and (S) enantiomers. The profound impact of chirality on pharmacological activity was not fully appreciated at the time, but the subsequent drive for enantiomerically pure compounds would come to define the history of this molecule.

The Stereochemical Imperative: Evolution of Asymmetric Synthesis

As the field of medicinal chemistry matured, the demand for single-enantiomer drugs grew exponentially to maximize efficacy and minimize potential side effects.[3] This shifted the focus to the efficient production of optically active (R)- and (S)-Tetrahydrofuran-2-carboxylic acid, the direct precursors to the chiral amides.

Chiral Resolution: The Classical Approach

The first major advancement was the development of chiral resolution techniques to separate the racemic acid. This involves reacting the racemic mixture with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Key resolving agents used historically and in some industrial processes include:

- **Chiral Amines:** Optically active aromatic amines like benzylamine are used to form salts, enabling the separation of the desired enantiomer.[4]
- **Natural Alkaloids:** Compounds like (+)-ephedrine have also been employed to resolve the enantiomeric acids.[5]

While effective, resolution is inherently inefficient, as the maximum theoretical yield for the desired enantiomer is only 50%, unless the unwanted enantiomer can be racemized and

recycled.

Modern Stereoselective Synthesis

Contemporary research has focused on developing asymmetric syntheses that directly produce the desired enantiomer in high purity, bypassing the need for resolution. These methods often involve asymmetric hydrogenation or other stereocontrolled cyclization reactions.^{[6][7]} The development of chiral catalysts, such as those based on rhodium and ruthenium, has been pivotal in this endeavor.^[6] These advanced methods provide high yields and excellent enantiomeric excess, making them suitable for large-scale industrial production.

Key Synthetic Protocols

The synthesis of **Tetrahydrofuran-2-carboxamide** from its corresponding carboxylic acid is a standard amidation reaction. Modern coupling agents provide a mild and efficient route.

General Protocol: Amidation via CDI Activation

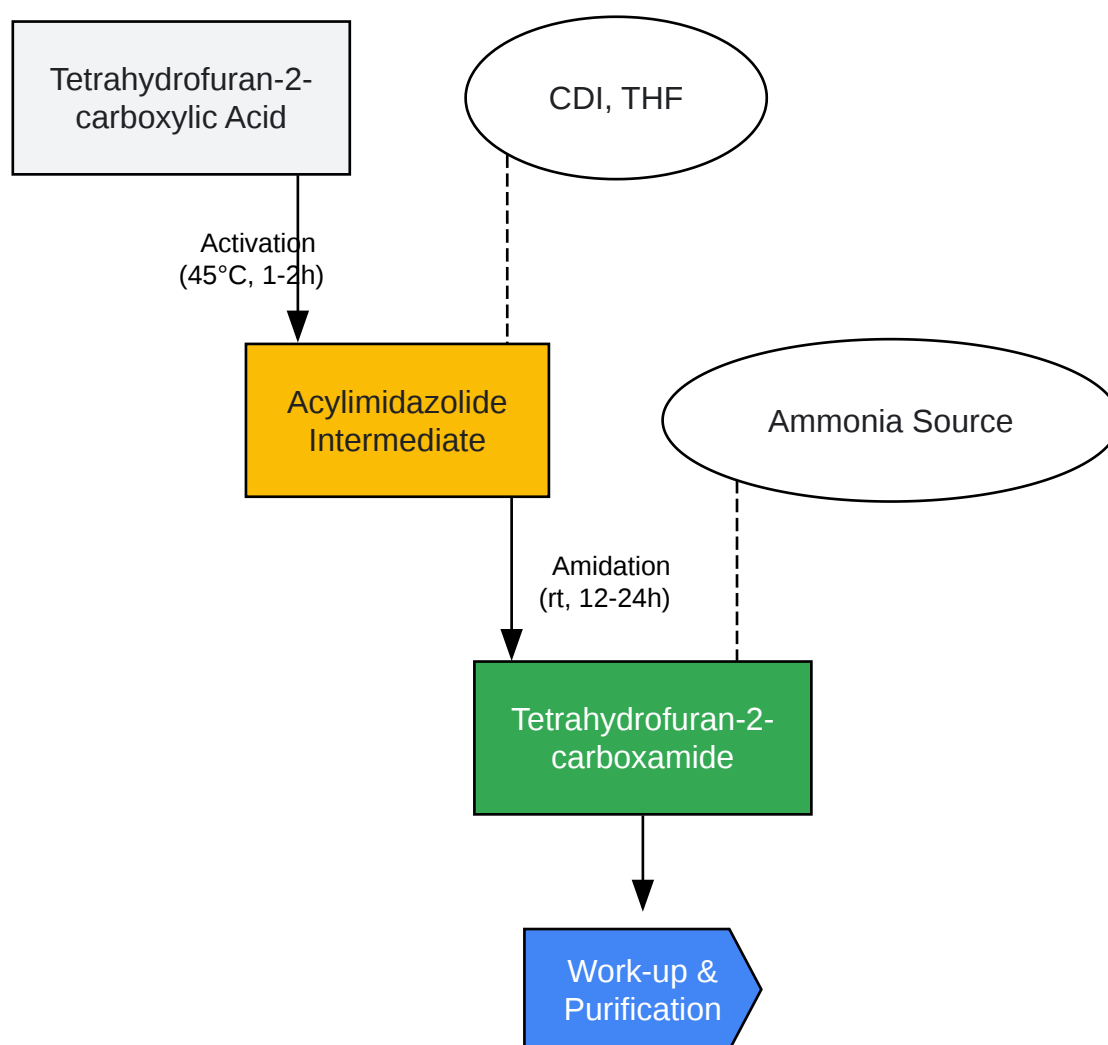
This protocol describes a common laboratory-scale synthesis of a carboxamide from a carboxylic acid using 1,1'-Carbonyldiimidazole (CDI) as a coupling agent, a method noted for its operational simplicity and high yields in related furan-2-carboxamide syntheses.^[8]

Step-by-Step Methodology:

- **Activation:** Dissolve Tetrahydrofuran-2-carboxylic acid (1.0 eq) and CDI (1.1-1.5 eq) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF).
- **Intermediate Formation:** Heat the mixture gently (e.g., 45 °C) for 1-2 hours. During this time, the carboxylic acid is converted to a highly reactive acylimidazolide intermediate, with the evolution of carbon dioxide gas.
- **Amidation:** Introduce the ammonia source (e.g., a solution of ammonia in an organic solvent or ammonium hydroxide) to the activated intermediate.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

- Work-up: Remove the solvent under reduced pressure. The crude product is then typically redissolved in an organic solvent like ethyl acetate and washed sequentially with aqueous solutions (e.g., NaHCO_3 and brine) to remove unreacted starting materials and byproducts.
- Purification: Dry the organic phase over an anhydrous salt (e.g., Na_2SO_4), filter, and concentrate. The final product, **Tetrahydrofuran-2-carboxamide**, can be further purified by flash column chromatography or recrystallization.

Diagram 1: General Synthetic Workflow for Amidation



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Caption: A generalized workflow for the synthesis of **Tetrahydrofuran-2-carboxamide**.

Role in Drug Development: A Critical Chiral Building Block

The true significance of **Tetrahydrofuran-2-carboxamide** and its precursor acid lies in their application as key intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3] The specific stereochemistry of the tetrahydrofuran ring is often crucial for the final drug's ability to bind to its biological target.[3]

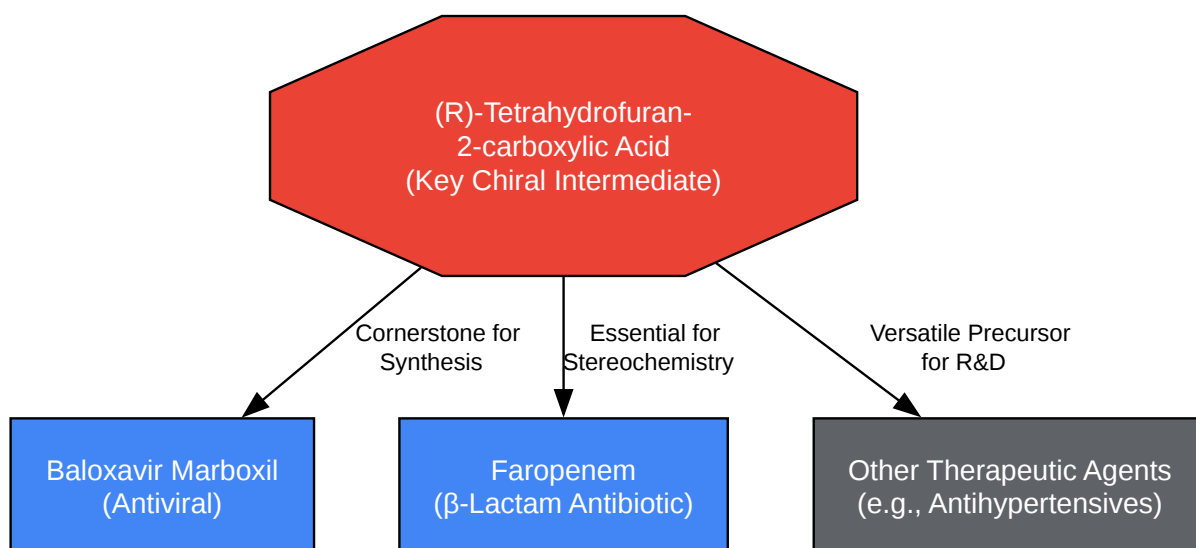
Major Pharmaceutical Applications

The (R)-enantiomer of Tetrahydrofuran-2-carboxylic acid is a particularly valuable building block.[3] It is a cornerstone for the synthesis of several important medications:

- **Baloxavir Marboxil**: An antiviral medication used for the treatment of influenza A and B.[3] The (R)-tetrahydrofuran moiety is a critical component of the molecule's structure, essential for its potent endonuclease inhibitory activity.
- **Faropenem**: A β -lactam antibiotic used to combat a range of bacterial infections. The stereocenter provided by the (R)-tetrahydrofuran precursor is vital for the antibiotic's ability to inhibit bacterial cell wall synthesis.[3]

Beyond these prominent examples, derivatives are also explored in the development of novel treatments for hypertension and certain cancers.[3] The broader class of furan-2-carboxamides has also been investigated for antibiofilm properties against pathogens like *Pseudomonas aeruginosa*.[8]

Diagram 2: Role as a Key Pharmaceutical Intermediate



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Caption: The central role of the chiral precursor in synthesizing major pharmaceuticals.

Summary of Applications

Chiral Precursor	Derived API	Therapeutic Class	Significance of THF Moiety
(R)-Tetrahydrofuran-2-carboxylic Acid	Baloxavir Marboxil	Antiviral (Influenza)	Essential for binding to the viral endonuclease enzyme.[3]
(R)-Tetrahydrofuran-2-carboxylic Acid	Faropenem	Antibiotic	Provides the correct stereochemistry for inhibiting bacterial cell wall synthesis.[3]

Physicochemical Data

Accurate characterization is essential for use in research and manufacturing. The following data pertains to the (S)-enantiomer, (S)-(-)-**Tetrahydrofuran-2-carboxamide**.

Property	Value
CAS Number	498573-81-2[9]
Molecular Formula	C ₅ H ₉ NO ₂ [9]
Molecular Weight	115.13 g/mol [9]
Appearance	White to off-white solid
Melting Point	82-86 °C[9]
Optical Activity	[α] _D ²⁰ -75° (c = 1 in H ₂ O)[9]
SMILES	NC(=O)[C@@H]1CCCO1[9]

Conclusion

The journey of **Tetrahydrofuran-2-carboxamide** from a simple heterocyclic derivative to a high-value pharmaceutical intermediate illustrates a key paradigm in modern drug development: the critical importance of stereochemistry. The historical evolution of its synthesis, driven by the need for enantiomerically pure compounds, showcases the ingenuity of organic chemists in developing sophisticated methods for chiral resolution and asymmetric synthesis. Today, **Tetrahydrofuran-2-carboxamide** and its parent acid are not merely reagents but enabling technologies that allow for the precise construction of complex molecules that combat infectious diseases. As drug discovery continues to advance, the demand for such versatile and reliable chiral building blocks is set to grow, ensuring the continued importance of this fundamental scaffold in the landscape of medicinal chemistry.

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